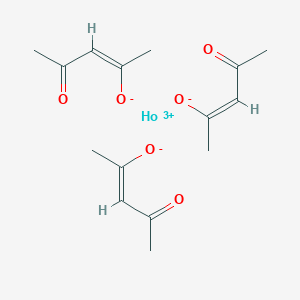
Holmium(III) 2,4-pentanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium(III) 2,4-pentanedionate is an organometallic compound containing the rare earth element holmium. It is also known as holmium(III) acetylacetonate. This compound is typically a yellow powder and is used in various chemical synthesis processes. The molecular formula of this compound is C15H21HoO6, and it has a molecular weight of 462.25 g/mol .
Vorbereitungsmethoden
Holmium(III) 2,4-pentanedionate can be synthesized through the reaction of holmium oxide or holmium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
[ \text{Ho}_2\text{O}_3 + 6 \text{C}_5\text{H}_8\text{O}_2 + 6 \text{NaOH} \rightarrow 2 \text{Ho(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} + 6 \text{NaCl} ]
In industrial production, the compound is often prepared by reacting holmium nitrate with acetylacetone in the presence of a base under controlled temperature and pH conditions .
Analyse Chemischer Reaktionen
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium(III) oxide.
Reduction: It can be reduced to holmium(II) compounds under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Holmium(III) 2,4-pentanedionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: The compound is used in the study of biological systems involving rare earth elements.
Wirkmechanismus
The mechanism of action of Holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The holmium ion in the compound can interact with different molecular targets, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds such as:
Erbium(III) 2,4-pentanedionate: Similar in structure but contains erbium instead of holmium.
Ytterbium(III) 2,4-pentanedionate: Contains ytterbium and has different magnetic and luminescent properties.
Gadolinium(III) 2,4-pentanedionate: Used in MRI as a contrast agent due to its paramagnetic properties.
This compound is unique due to its specific magnetic and luminescent properties, making it suitable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
14589-33-4 |
|---|---|
Molekularformel |
C15H24HoO6 |
Molekulargewicht |
465.28 g/mol |
IUPAC-Name |
holmium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
UPWLAELMJOPYAE-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ho] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















